molecular formula C20H20N4O2 B4373946 1-METHYL-N~3~,N~4~-BIS(2-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

1-METHYL-N~3~,N~4~-BIS(2-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373946
M. Wt: 348.4 g/mol
InChI Key: ZKPDGSATRFHMNG-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,4-dicarboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,4-dicarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using appropriate reagents and catalysts.

    Amidation: The final step involves the amidation of the pyrazole ring with 2-methylphenylamine to form the desired dicarboxamide compound. This reaction is typically carried out under mild conditions using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of 1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,4-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original phenyl or methyl groups.

Scientific Research Applications

1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,4-dicarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.

    1-methyl-N,N’-bis(2-phenyl)-1H-pyrazole-3,4-dicarboxamide: Another related compound with phenyl groups instead of methylphenyl groups.

Uniqueness

1-methyl-N,N’-bis(2-methylphenyl)-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-N,4-N-bis(2-methylphenyl)pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-8-4-6-10-16(13)21-19(25)15-12-24(3)23-18(15)20(26)22-17-11-7-5-9-14(17)2/h4-12H,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDGSATRFHMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(N=C2C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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